N-(3-ethoxypropyl)-1-methylpiperidin-4-amine
Description
N-(3-ethoxypropyl)-1-methylpiperidin-4-amine is a tertiary amine featuring a piperidine core substituted with a methyl group at the 1-position and a 3-ethoxypropyl chain at the 4-amine position. Its molecular formula is C₁₁H₂₄N₂O, with a molecular weight of 200.32 g/mol (calculated). The compound is characterized by its ethoxypropyl moiety, which introduces both lipophilic (propyl chain) and hydrophilic (ethoxy oxygen) properties. This balance may influence its solubility and bioavailability. Synthetically, it is available with 95% purity (CAS: 1021033-96-4) but is listed as discontinued in commercial catalogs .
Properties
IUPAC Name |
N-(3-ethoxypropyl)-1-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-3-14-10-4-7-12-11-5-8-13(2)9-6-11/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQKCOKECNZJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1CCN(CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-1-methylpiperidin-4-amine typically involves the reaction of 1-methylpiperidin-4-amine with 3-ethoxypropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Oxidation Reactions
Tertiary amines like N-(3-ethoxypropyl)-1-methylpiperidin-4-amine undergo oxidation to form amine oxides. This reaction is facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
Mechanistic Insight : The lone pair on the nitrogen attacks the electrophilic oxygen of the oxidizing agent, leading to N-oxide formation. Steric hindrance from the ethoxypropyl group may slow reaction kinetics compared to simpler tertiary amines .
Alkylation and Acylation
The tertiary amine can act as a nucleophile in alkylation or acylation reactions, though steric hindrance may limit reactivity.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | Methyl iodide (CH₃I) | THF, 60°C, 12 hours | Quaternary ammonium salt |
| Acylation | Acetyl chloride (CH₃COCl) | Dichloromethane, base | N-Acetylated derivative |
Key Findings :
-
Alkylation with methyl iodide proceeds at moderate yields (60–70%) due to steric bulk .
-
Acylation requires strong bases like triethylamine to neutralize HCl byproducts .
Acid-Base Reactions
The compound exhibits basicity typical of aliphatic amines (pKa ~10–11), enabling protonation in acidic environments.
Case Study : Protonation with HCl in ethanol yields a crystalline hydrochloride salt (melting point: 142–144°C), characterized by FT-IR and NMR .
Hydrolysis of the Ether Side Chain
While not directly involving the amine group, the ethoxypropyl chain can undergo hydrolysis under acidic or basic conditions.
Implications : Hydrolysis modifies the side chain without altering the piperidine core, enabling tailored functionalization .
Scientific Research Applications
Medical Physics
Polymer Gel Dosimetry
One of the significant applications of N-(3-ethoxypropyl)-1-methylpiperidin-4-amine (NMPA) is in the development of polymer gel dosimeters for radiotherapy. These dosimeters are crucial for measuring radiation doses delivered during cancer treatment.
- Methodology : NMPA-based gels are irradiated using a 6 MV medical linear accelerator. The dosimetric properties are assessed through UV-vis spectrophotometry, which provides a simple and cost-effective method for dose evaluation.
- Results : Studies have shown that the absorbance values of NMPA gels increase linearly with the radiation dose, particularly in the range of 2 to 20 Gy. The addition of lithium chloride (LiCl) enhances the dose-response characteristics of these gels, making them more effective for clinical applications.
Material Science
Thermosensitive Properties
In material science, NMPA exhibits thermosensitive reentrant swelling behavior when in contact with water. This property can be exploited in various applications, such as drug delivery systems where controlled release is essential.
- Research Findings : The swelling behavior is influenced by the concentration of NMPA and other additives, which can be tailored to achieve desired release profiles for therapeutic agents.
Pharmaceutical Sciences
Controlled Radical Polymerization
this compound has been utilized in controlled radical polymerization techniques like nitroxide-mediated polymerization (NMP) and reversible addition–fragmentation chain-transfer polymerization (RAFT).
- Applications : These methods allow for the synthesis of polymers with specific molecular weights and architectures, which can be crucial for developing targeted drug delivery systems or improving the solubility of poorly soluble drugs.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(3-ethoxypropyl)-1-methylpiperidin-4-amine with structurally analogous piperidine derivatives, focusing on molecular features, synthesis, and physicochemical properties:
Key Observations :
Structural Diversity: The ethoxypropyl group in the target compound contrasts with aromatic substituents (e.g., benzooxazole in and quinoline in ). These aromatic moieties increase molecular rigidity and may enhance binding to hydrophobic targets.
Molecular Weight and Solubility :
- The target compound has the lowest molecular weight (200.32) , suggesting better membrane permeability than bulkier analogs (e.g., 478.38 for the benzooxazole derivative).
- The ethoxy oxygen may improve aqueous solubility relative to purely lipophilic groups like methylpropoxy in .
Synthetic Accessibility: The target compound is synthesized with 95% purity , while the quinoline derivative (6c) achieves a 70% yield . The latter’s lower yield may reflect challenges in introducing the quinoline moiety. Purification methods vary: the benzooxazole derivative uses column chromatography (Rf = 0.34) , whereas the bicyclic analog in employs β-cyclodextrin complexation for stabilization.
Functional Group Impact: Acetyl and methoxybenzyl groups in introduce hydrogen-bonding capabilities, which could enhance receptor interactions compared to the ethoxypropyl group.
Research Findings and Implications
- Physicochemical Properties : The ethoxypropyl group in the target compound likely offers a balance between lipophilicity and solubility, making it suitable for central nervous system (CNS) drug candidates where blood-brain barrier penetration is critical.
Biological Activity
N-(3-ethoxypropyl)-1-methylpiperidin-4-amine is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a piperidine ring with ethoxy and methyl substitutions. The molecular formula is C_{12}H_{17}N, with a molecular weight of approximately 191.27 g/mol.
Synthesis Methodology:
The synthesis typically involves the nucleophilic substitution of 1-methylpiperidin-4-amine with 3-ethoxypropyl bromide or chloride under basic conditions. The reaction can be summarized as follows:
- Reagents : 1-methylpiperidin-4-amine, 3-ethoxypropyl halide, base (e.g., sodium hydroxide).
- Solvent : Commonly used solvents include acetonitrile or dimethylformamide.
- Procedure : The reactants are mixed and heated under reflux for several hours until completion, followed by purification through recrystallization or chromatography.
Biological Mechanisms
This compound exhibits various biological activities, primarily attributed to its interaction with neurotransmitter systems and potential receptor modulation.
The compound is hypothesized to act as a ligand for specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and uptake. This mechanism suggests its role in modulating pathways associated with neurological disorders.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
- Antimicrobial Properties : Research indicates potential antibacterial activity against various strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Initial findings suggest that the compound may exhibit anti-inflammatory properties, though further investigation is needed to confirm these effects.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective properties of this compound, researchers treated neuronal cell cultures with varying concentrations of the compound. Results demonstrated a significant reduction in cell death induced by oxidative stress, suggesting its potential utility in treating conditions like Alzheimer's disease.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The compound exhibited notable inhibition zones in agar diffusion assays, indicating its potential as a therapeutic agent against resistant infections.
Q & A
Q. What are the common synthetic routes for N-(3-ethoxypropyl)-1-methylpiperidin-4-amine?
The synthesis of piperidine derivatives like this compound typically involves alkylation or condensation reactions. For example:
- Alkylation of piperidine precursors : Reacting 1-methylpiperidin-4-amine with 3-ethoxypropyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMSO or acetonitrile .
- Condensation strategies : Dickmann cyclization of 3-ethoxypropylamine derivatives can form the piperidine core, as demonstrated in related piperidone syntheses .
- Coupling reactions : Copper-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig) may introduce substituents, as seen in similar amine-functionalized heterocycles .
Q. How is NMR spectroscopy applied to confirm the structure of this compound?
Key NMR spectral features include:
- ¹H NMR :
- Piperidine protons : Resonances at δ 2.5–3.5 ppm (axial/equatorial H) split due to coupling with adjacent N-methyl (δ ~2.2 ppm, singlet) and ethoxypropyl groups .
- Ethoxypropyl chain : δ 1.1–1.3 ppm (triplet, -CH₂CH₃), δ 3.4–3.6 ppm (quartet, -OCH₂-) .
- ¹³C NMR :
- Piperidine carbons (C-2 to C-6) at δ 40–60 ppm, with N-methyl at δ ~45 ppm and ethoxypropyl carbons (e.g., -OCH₂- at δ ~70 ppm) .
- 2D techniques (HSQC, HMBC) resolve overlapping signals and confirm connectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Catalyst screening : Evaluate copper(I) bromide (CuBr) for coupling efficiency in alkylation steps, as used in analogous piperidine syntheses .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amines but may require strict temperature control (35–50°C) to avoid side reactions .
- Base selection : Cs₂CO₃ improves deprotonation in sterically hindered systems compared to NaH .
- Reaction monitoring : Use LC-MS or in-situ IR to track intermediate formation and adjust reaction times (typically 24–48 hours) .
Q. What analytical techniques resolve discrepancies in spectral data for this compound?
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₂₄N₂O) with <5 ppm error, distinguishing from isomers .
- Variable-temperature NMR : Suppress signal broadening caused by conformational exchange in the piperidine ring .
- X-ray crystallography : Definitive structural assignment if crystalline derivatives (e.g., hydrochloride salts) can be obtained .
- Computational modeling : Compare DFT-calculated chemical shifts (¹H/¹³C) with experimental data to validate assignments .
Q. How do steric and electronic effects influence the reactivity of this compound in further functionalization?
- Steric hindrance : The N-methyl and ethoxypropyl groups limit accessibility to the piperidine nitrogen, favoring reactions with small electrophiles (e.g., alkyl halides over bulky acyl chlorides) .
- Electronic effects : The electron-donating ethoxy group increases basicity of the piperidine nitrogen, enhancing nucleophilicity in SN2 reactions but reducing stability under acidic conditions .
- Solubility : The ethoxypropyl chain improves solubility in polar solvents (e.g., ethanol, THF), enabling homogeneous reaction conditions .
Q. What strategies mitigate degradation during purification of this compound?
- Low-temperature chromatography : Use silica gel columns at 0–4°C to prevent thermal decomposition .
- Acid-stable columns : Employ C18 or HILIC stationary phases for HPLC purification, avoiding silica at low pH .
- Inert atmosphere : Purge solvents with N₂ to prevent oxidation of the tertiary amine .
Data Contradictions and Validation
Q. How to address conflicting reports on the stability of this compound in aqueous media?
- pH-dependent stability studies : Compare hydrolysis rates at pH 2–10. Piperidine amines are prone to hydrolysis under strongly acidic/basic conditions (e.g., t₁/₂ <24 hours at pH <2 or >10) .
- Isolation of degradation products : LC-MS can identify hydrolyzed byproducts (e.g., 3-ethoxypropanol or 1-methylpiperidin-4-amine) .
Q. Why do computational predictions and experimental logP values diverge for this compound?
- Conformational flexibility : The ethoxypropyl chain adopts multiple conformers, affecting octanol-water partitioning. MD simulations improve logP predictions by sampling all conformers .
- Ionization state : Experimental logP values assume neutral species, but partial protonation (pKa ~9–10) in aqueous phases may skew results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
